molecular formula C19H12FIN2O4 B11215536 4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide

Cat. No.: B11215536
M. Wt: 478.2 g/mol
InChI Key: RIWJUWLDUBXNCU-UHFFFAOYSA-N
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Description

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide is a complex organic compound that features a benzamide core substituted with fluoro, iodophenoxy, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups in place of the fluoro or iodo groups .

Scientific Research Applications

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-N-[3-(4-fluorophenoxy)-5-nitrophenyl]benzamide
  • 4-chloro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide
  • 4-fluoro-N-[3-(4-iodophenoxy)-5-aminophenyl]benzamide

Uniqueness

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoro and iodo groups enhances its reactivity and potential for further functionalization, while the nitrophenyl group contributes to its biological activity .

Properties

Molecular Formula

C19H12FIN2O4

Molecular Weight

478.2 g/mol

IUPAC Name

4-fluoro-N-[3-(4-iodophenoxy)-5-nitrophenyl]benzamide

InChI

InChI=1S/C19H12FIN2O4/c20-13-3-1-12(2-4-13)19(24)22-15-9-16(23(25)26)11-18(10-15)27-17-7-5-14(21)6-8-17/h1-11H,(H,22,24)

InChI Key

RIWJUWLDUBXNCU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=CC(=C2)OC3=CC=C(C=C3)I)[N+](=O)[O-])F

Origin of Product

United States

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